molecular formula C15H27NO4 B6240086 rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid, cis CAS No. 123811-86-9

rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid, cis

Cat. No.: B6240086
CAS No.: 123811-86-9
M. Wt: 285.4
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Description

The compound rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid, cis is a stereoisomer of piperidine derivatives. These derivatives are widely studied for their biological activities and potential applications in medicinal chemistry. The (2R,4S) configuration denotes the specific spatial arrangement of atoms within the molecule, which can significantly affect its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid, cis typically involves the protection of the piperidine nitrogen and carboxyl group, followed by the introduction of the tert-butyl groups. The process generally includes:

  • Protection of piperidine nitrogen using a tert-butoxycarbonyl (Boc) group.

  • Introduction of the tert-butyl group at the 4-position through alkylation.

  • Stereoselective hydrogenation or chiral resolution to achieve the (2R,4S) configuration.

  • Purification to isolate the desired cis isomer.

Industrial Production Methods: On an industrial scale, the preparation of this compound would involve similar steps but optimized for large-scale production, including:

  • Efficient use of reagents.

  • Scalable reaction conditions.

  • High-yield isolation and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form corresponding ketones or imines.

  • Reduction: The compound can be reduced to form secondary or tertiary amines.

  • Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under suitable conditions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride or borane complexes.

  • Substitution: Using alkyl halides or aryl halides with appropriate catalysts like palladium or nickel.

Major Products:

  • Oxidation products include piperidone or imine derivatives.

  • Reduction products are typically secondary or tertiary amines.

  • Substitution products vary based on the substituents introduced.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly for the construction of complex molecules with multiple chiral centers.

Biology: Studies have shown that piperidine derivatives possess various biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

Medicine: The compound's derivatives are explored for their potential as drug candidates, particularly in the field of neuroscience, due to their ability to interact with neurotransmitter receptors.

Industry: In industrial chemistry, the compound serves as an intermediate for the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The compound's biological activity is primarily due to its interaction with molecular targets such as neurotransmitter receptors, enzymes, or ion channels. The specific configuration (2R,4S) and the presence of tert-butyl groups can enhance binding affinity and selectivity for these targets, affecting various biochemical pathways and leading to the observed biological effects.

Comparison with Similar Compounds

  • rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid, cis

  • rac-(2S,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid, cis

Uniqueness: The (2R,4S) configuration of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid, cis provides it with distinct stereochemical properties, influencing its reactivity and interactions with biological targets. Compared to its (2R,4R) or (2S,4S) counterparts, this configuration may exhibit unique biological activities and chemical reactivity, making it valuable for specific applications in medicinal and synthetic chemistry.

Properties

CAS No.

123811-86-9

Molecular Formula

C15H27NO4

Molecular Weight

285.4

Purity

95

Origin of Product

United States

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